6-Chloroquinazoline-2-carboxylic acid
Overview
Description
6-Chloroquinazoline-2-carboxylic acid is an organic compound belonging to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position of the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroquinazoline-2-carboxylic acid typically involves the chlorination of quinazoline-2-carboxylic acid. One common method is the reaction of quinazoline-2-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst, such as pyridine, to introduce the chlorine atom at the 6th position . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloroquinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for chlorination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
Substituted Quinazolines: Formed through substitution reactions.
Alcohols and Carboxylates: Resulting from reduction and oxidation reactions.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
Scientific Research Applications
6-Chloroquinazoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroquinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound can interfere with cellular pathways, such as kinase signaling, which is essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2-carboxylic acid: Lacks the chlorine atom at the 6th position.
4-Chloroquinazoline-2-carboxylic acid: Chlorine atom is at the 4th position instead of the 6th.
6-Bromoquinazoline-2-carboxylic acid: Bromine atom replaces the chlorine atom at the 6th position.
Uniqueness
6-Chloroquinazoline-2-carboxylic acid is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-chloroquinazoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-2-7-5(3-6)4-11-8(12-7)9(13)14/h1-4H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEUWBNIFISWEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695085 | |
Record name | 6-Chloroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204390-45-3 | |
Record name | 6-Chloroquinazoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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